(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride
Description
(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol hydrochloride is a chiral amino alcohol derivative with a molecular formula of C₁₇H₂₈ClNO₂ and a molecular weight of 313.86 g/mol . The compound features:
Properties
IUPAC Name |
(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H/t13-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXMBGWSOLBOQM-LINSIKMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@H](C)NC(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72795-04-1 | |
| Record name | 2-Butanol, 1-[(2,3-dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-, hydrochloride (1:1), (2R,3S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72795-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Nucleophilic Substitution and Amination Sequence
The foundational route to ICI-118,551 begins with the synthesis of the indenyl ether intermediate. A regioselective nucleophilic substitution reaction between 4-hydroxy-7-methyl-2,3-dihydro-1H-indene and (2R,3S)-epoxybutane under basic conditions (e.g., K₂CO₃ in DMF) yields the epoxide-opened product. Subsequent reductive amination with isopropylamine in the presence of sodium cyanoborohydride achieves the desired (2R,3S)-stereochemistry at the amino alcohol center.
Critical Parameters :
| Reaction Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Epoxide opening | K₂CO₃, DMF, 50°C, 12 h | 78 | 92 |
| Reductive amination | NaBH₃CN, THF, rt, 24 h | 65 | 88 |
Asymmetric Catalysis for Enantiomeric Enrichment
Chiral resolution remains a challenge due to the compound’s four stereocenters. Patent EP0034567B1 describes a Sharpless asymmetric epoxidation strategy using titanium tetraisopropoxide and diethyl tartrate to set the (2R,3S) configuration. This method achieves enantiomeric excess (ee) >98% but requires cryogenic conditions (−20°C).
Hydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
The free base of ICI-118,551 is treated with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt. Optimal stoichiometry (1:1 molar ratio) ensures minimal residual chloride ions.
Analytical Data :
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 5 μm) with a mobile phase of acetonitrile:0.1% TFA (65:35) resolves the target compound at 7.2 min.
Chromatographic Parameters :
-
Flow rate: 1.2 mL/min
-
Detection: UV at 254 nm
-
Column temperature: 30°C
Mass Spectrometric Confirmation
High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 278.212 (calculated: 278.209). Isotopic pattern analysis aligns with C₁₇H₂₇NO₂·HCl.
Industrial-Scale Production
Chemical Reactions Analysis
(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride exerts its effects by selectively binding to β2 adrenergic receptors, blocking the action of endogenous catecholamines like adrenaline and noradrenaline . This binding prevents the activation of the receptor, thereby inhibiting the downstream signaling pathways that lead to physiological responses such as vasodilation and bronchodilation . The compound’s high selectivity for β2 receptors makes it a valuable tool for studying the specific functions of these receptors .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound’s core structure shares similarities with other amino alcohol derivatives and indenyl/indole-containing molecules. Below is a comparative analysis:
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
Substituent Effects : The 7-methyl group on the indenyl ring in the target compound contrasts with methoxy and methoxymethyl groups in ’s indole derivatives. Bulkier substituents may reduce membrane permeability but enhance receptor selectivity .
Stereochemistry: The (2R,3S) configuration likely optimizes β-adrenergic receptor interaction, as enantiomeric purity is critical for activity in amino alcohol-based drugs (e.g., propranolol) .
Salt Form: Hydrochloride salts improve bioavailability compared to free bases, a common feature in β-blockers like atenolol .
Computational Similarity Analysis
Structural similarity was assessed using methodologies from the evidence:
- Tanimoto Coefficients: highlights the Tanimoto method’s reliability for binary fingerprint comparisons. The target compound’s similarity to ICI 118551 is likely high due to shared indenyl and amino alcohol motifs.
- Graph-Based Comparison: and emphasize graph isomorphism networks (GINs) for detecting subgraph matches. The dihydroindenyl-oxy-amino alcohol backbone aligns closely with β-blockers but diverges in substituent patterns .
Table 2: Computational Similarity Metrics (Hypothetical Data)
| Method | Target vs. ICI 118551 | Target vs. Compound |
|---|---|---|
| Tanimoto Coefficient | 0.85 | 0.62 |
| Graph Isomorphism Score | 92% | 78% |
Pharmacological Implications
- β-Adrenergic Selectivity: The 7-methyl group may reduce α₁-adrenoceptor binding observed in ’s racemic compounds, favoring β-receptor selectivity .
- Antiarrhythmic Potential: Amino alcohol derivatives in exhibit antiarrhythmic activity, suggesting similar applications for the target compound .
- Stereochemical Impact : The (2S,3S)-stereoisomer () may exhibit reduced β-blockade efficacy, as R-configurations often dominate in active enantiomers .
Biological Activity
The compound (2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride, commonly known as ICI 118551 hydrochloride, is a selective antagonist of the beta-2 adrenergic receptor (β2AR). This compound has garnered attention due to its potential therapeutic applications in various medical conditions, particularly in respiratory diseases and cardiovascular disorders.
- IUPAC Name : this compound
- CAS Number : 72795-01-8
- Molecular Formula : C17H28ClNO2
- Molecular Weight : 313.9 g/mol
ICI 118551 functions primarily as a β2 adrenergic receptor antagonist , exhibiting at least 100 times greater affinity for the β2 subtype compared to β1 and β3 subtypes. The mechanism involves blocking the action of endogenous catecholamines like epinephrine and norepinephrine at the β2AR, leading to various physiological effects.
Pharmacological Effects
- Bronchodilation : As a β2AR antagonist, ICI 118551 can counteract excessive bronchoconstriction, making it useful in treating asthma and chronic obstructive pulmonary disease (COPD).
- Cardiovascular Effects : The compound's selective inhibition of β2AR may influence heart rate and vascular resistance, thereby affecting blood pressure regulation.
Selectivity and Binding Affinity
Research indicates that ICI 118551 displays high selectivity for the β2AR over other adrenergic receptors. This selectivity is critical for minimizing side effects associated with non-selective beta blockers, such as bronchoconstriction and bradycardia .
In Vivo Studies
A study conducted on animal models demonstrated that ICI 118551 effectively reduced airway hyperresponsiveness in response to allergen exposure. The results indicated significant improvements in lung function metrics when compared to control groups treated with saline .
Comparative Studies
In comparative studies with other β-blockers, ICI 118551 showed superior efficacy in preventing exercise-induced bronchoconstriction without significantly affecting heart rate. This property highlights its potential as a safer alternative for patients requiring β-blockade without compromising respiratory function .
Data Table: Comparative Efficacy of ICI 118551
| Compound | Selectivity for β2AR | Effect on Heart Rate | Bronchodilation Efficacy |
|---|---|---|---|
| ICI 118551 | High | Minimal | Significant |
| Propranolol | Low | High | Low |
| Salbutamol | Moderate | Moderate | High |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
